methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride
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Overview
Description
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride (MQED) is a quinoline-based amine compound with a wide range of applications in scientific research. MQED has been used as a research tool in a variety of fields, including pharmacology, chemistry, and biochemistry.
Scientific Research Applications
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of quinoline-based amines, as a reagent for the synthesis of quinoline derivatives, and as a ligand for the binding of metal ions. It has also been used as a fluorescent probe for the detection of biological molecules, as a tool for the study of enzyme kinetics, and as a tool for the identification and characterization of proteins.
Mechanism of Action
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride has been shown to interact with a variety of biological molecules, including enzymes, proteins, and nucleic acids. It has been shown to bind to metal ions, such as zinc, iron, and copper, and to interact with amino acids and other small molecules. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the binding of the quinoline ring to the target molecule, leading to changes in the structure and function of the target molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to alter the structure and function of proteins, to alter the expression of genes, and to interact with a variety of other biological molecules. In addition, this compound has been shown to have an effect on cell growth and differentiation, as well as on the metabolism of lipids and carbohydrates.
Advantages and Limitations for Lab Experiments
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride is a useful research tool for a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. This compound is a relatively unstable compound and is sensitive to light and heat. In addition, it is toxic in high concentrations and must be handled with care.
Future Directions
There are a number of potential future directions for the use of methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride in scientific research. It could be used as a tool for the study of enzyme kinetics and protein structure, as a fluorescent probe for the detection of biological molecules, or as a tool for the identification and characterization of proteins. In addition, this compound could be used to study the effects of small molecules on cell growth and differentiation, and to study the metabolism of lipids and carbohydrates. Finally, this compound could be used to develop new drugs and drug delivery systems.
Synthesis Methods
Methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride can be synthesized from commercially available quinoline-8-aldehyde and ethylenediamine. The reaction is conducted in a basic medium at temperatures ranging from 70-80°C. The reaction is catalyzed by piperidine and the product is isolated by conventional column chromatography. The yield of the reaction is typically in the range of 70-80%.
properties
IUPAC Name |
N-methyl-2-quinolin-8-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-9-7-11-5-2-4-10-6-3-8-14-12(10)11;;/h2-6,8,13H,7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJDWTNIHCYIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC2=C1N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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